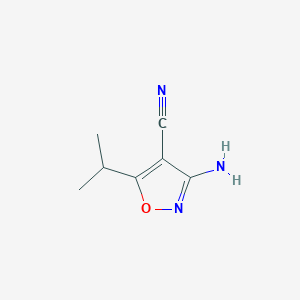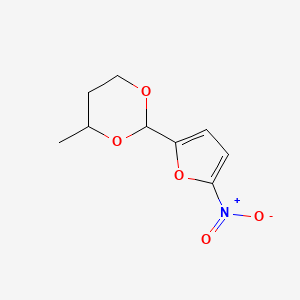
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane is an organic compound that features a unique combination of a dioxane ring and a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane typically involves the reaction of 5-nitrofuran-2-carboxaldehyde with 4-methyl-1,3-dioxane-2-one under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane involves its interaction with biological targets, particularly enzymes and proteins. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial enzymes and disrupts cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrofuran-2-carboxylic acid: Shares the nitrofuran moiety but lacks the dioxane ring.
4-Methyl-2-(5-nitrofuran-2-yl)-1H-imidazole: Contains a similar nitrofuran moiety but with an imidazole ring instead of a dioxane ring.
Uniqueness
4-Methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane is unique due to the presence of both the dioxane ring and the nitrofuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51792-29-1 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
4-methyl-2-(5-nitrofuran-2-yl)-1,3-dioxane |
InChI |
InChI=1S/C9H11NO5/c1-6-4-5-13-9(14-6)7-2-3-8(15-7)10(11)12/h2-3,6,9H,4-5H2,1H3 |
InChI-Schlüssel |
LAEDCVAUXSPXGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC(O1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Ethylbenzo[d]oxazole-2-carboxamide](/img/structure/B12885374.png)

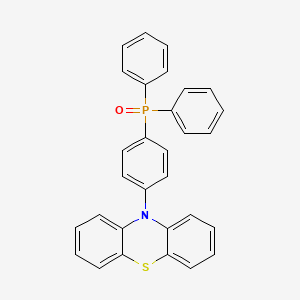
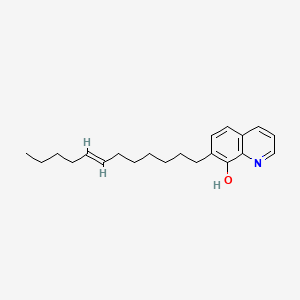
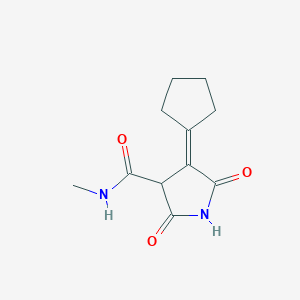
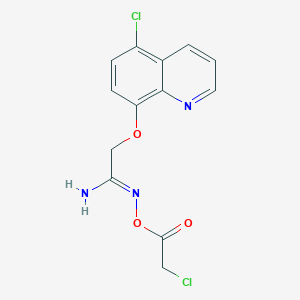
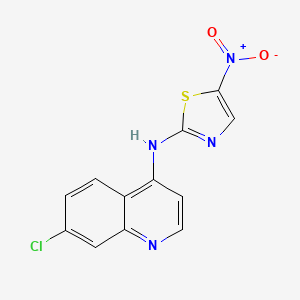
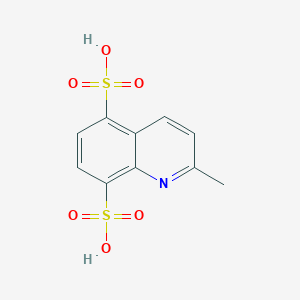
![1-[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12885410.png)
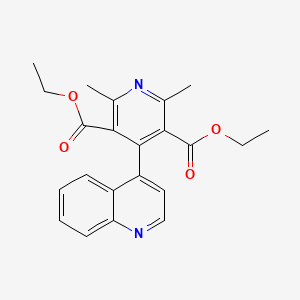

![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12885436.png)
